Physalin B

Overview

Description

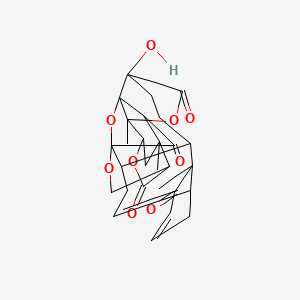

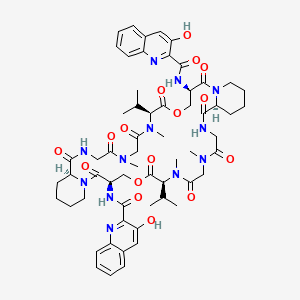

Physalin B is a natural compound found in the plant Physalis angulata L. It belongs to the physalins family, which is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In recent years, this compound has gained attention as a potential therapeutic agent due to its unique chemical structure and promising pharmacological properties.

Scientific Research Applications

Anti-Inflammatory Properties

Physalin B, found in traditional Chinese medicine, shows promise in treating ulcerative colitis. It effectively reduces inflammation in experimental models by suppressing pathways like NF-κB, STAT3, and NLRP3 inflammasome, thus potentially offering a new treatment option for such inflammatory diseases (Zhang, Xu, Hu, & Zheng, 2020).

Antitumor Activity

This compound demonstrates significant antitumor activities. It inhibits the proliferation of liver and gastric cancer cells and induces apoptosis, offering a potential therapeutic avenue for these cancers (Chunshen, 2015).

Immunosuppressive Effects

Studies have shown that physalins, including this compound, can inhibit lymphocyte function and may be useful as immunosuppressive agents in conditions where dampening the immune response is beneficial, such as in allogeneic transplant rejection (Soares et al., 2006).

Antileishmanial Activity

This compound exhibits antileishmanial activity, both in vitro and in vivo, suggesting it could be developed into a therapeutic option for cutaneous leishmaniasis, a tropical parasitic disease (Guimarães et al., 2009).

Anti-inflammatory Mechanisms

Further elucidating its anti-inflammatory potential, this compound has been shown to inhibit inflammatory responses in macrophages, by suppressing the production of inflammatory cytokines via NF-κB signaling. This provides insight into its mechanism of action and potential therapeutic applications (Yang et al., 2018).

Anticancer Mechanisms

In human colon cancer cells, this compound not only inhibits cell proliferation but also induces an incomplete autophagic response, highlighting a complex mechanism of action that could be leveraged in cancer therapy (Ma et al., 2015).

Effects on Parasitic Infections

This compound impacts parasitic infections like Trypanosoma cruzi in insect vectors, suggesting a role in controlling disease transmission. It modulates the immune system and microbiota of the insect, affecting the parasite's development (Castro et al., 2012).

Impact on Macrophage Activation

Physalins, including this compound, can inhibit macrophage activation, thus reducing the production of pro-inflammatory cytokines. This immunomodulatory property might be useful in conditions where the reduction of inflammation is desired (Soares et al., 2003).

Hepatic Disease Treatment

Recent studies highlight this compound's potential in treating hepatic diseases, like nonalcoholic steatohepatitis and liver fibrosis. It induces cellular apoptosis and has demonstrated therapeutic activities in pre-clinical models (Weiskirchen & Weiskirchen, 2021).

Breast Cancer Therapy

This compound induces cell cycle arrest and triggers apoptosis in breast cancer cells, potentially acting through a p53-dependent apoptotic pathway. This suggests its utility as a potential therapeutic agent for breast cancer (Wang et al., 2018).

Lung Cancer Treatment

It has been shown to induce cell cycle arrest and apoptosis in non-small-cell lung cancer cells, offering a novel treatment approach for this type of cancer (Cao et al., 2019).

Reducing Aβ Secretion

This compound down-regulates BACE1 expression, reducing β-amyloid secretion in cells. This could have implications for the treatment of Alzheimer's disease (Zhang et al., 2021).

Mechanism of Action

Target of Action

Physalin B, a compound found in the Solanaceae family of plants, primarily targets several proteins and transcription factors. One of its primary targets is Nrf2 , a protein that regulates the expression of antioxidant proteins . It also targets AgrA , a key response regulator in the quorum-sensing system of Staphylococcus aureus . In liver fibrosis, this compound targets GLI1 , a transcription factor, and HDAC1 , a histone deacetylase .

Mode of Action

This compound interacts with its targets in various ways. It activates Nrf2 , which leads to the mitigation of oxidative stress . In Staphylococcus aureus, this compound inhibits the binding of AgrA to the agr promoters, reducing the function of hemolytic toxins . In liver fibrosis, this compound disrupts the formation of LAP2α/HDAC1 complexes, inhibiting HDAC1 -mediated GLI1 deacetylation .

Biochemical Pathways

This compound affects several biochemical pathways. By activating Nrf2 , it enhances the expression of the antioxidant gene HO-1 . It also inhibits the NF-κB pathway to alleviate the inflammatory response . In liver fibrosis, this compound inhibits GLI1 activity by non-canonical Hedgehog signaling .

Pharmacokinetics

It’s known that this compound is a bioactive molecule with a wide range of biological activities . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

This compound has a variety of molecular and cellular effects. It mitigates oxidative stress, reduces inflammation, and inhibits cell proliferation, migration, and phenotypic transformation . In liver fibrosis, this compound attenuates hepatic histopathological injury and collagen accumulation . In Staphylococcus aureus, it reduces the function of hemolytic toxins .

Action Environment

It’s known that this compound is a versatile molecule that acts in several cell signaling pathways . More research is needed to fully understand how environmental factors influence its action, efficacy, and stability.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

Physalin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit the ubiquitin-proteasome pathway, a critical system for protein degradation in cells . This inhibition leads to the accumulation of ubiquitinated proteins, affecting cellular homeostasis. Additionally, this compound induces the formation of autophagosomes, although it results in an incomplete autophagic response . The compound also interacts with microtubules and F-actin microfilaments, leading to changes in their structure and function .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human colon cancer cells, this compound inhibits cell viability and induces apoptosis through the cleavage of PARP and caspase-3 . It also promotes the accumulation of LC3-II and p62, markers of autophagy, while decreasing Beclin 1 protein levels . Furthermore, this compound affects cell signaling pathways by increasing the phosphorylation of p38, ERK, and JNK, which are involved in stress response and apoptosis . In vascular smooth muscle cells, this compound inhibits proliferation, migration, and phenotypic transformation induced by PDGF-BB, primarily through the activation of the Nrf2 pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits the ubiquitin-proteasome pathway, leading to the accumulation of ubiquitinated proteins and disruption of protein homeostasis . This compound also induces mitochondrial reactive oxygen species (mito-ROS) production, which contributes to its cytotoxic effects . The compound activates the Nrf2 pathway, enhancing the expression of antioxidant genes such as HO-1, and inhibits the NF-κB pathway, reducing inflammation . Additionally, this compound interferes with the interaction between LAP2α and HDAC1, leading to increased acetylation and nuclear translocation of GLI1, which plays a role in liver fibrosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.58 to 15.18 μg/mL . The compound induces apoptosis and autophagy in a time-dependent manner, with significant effects observed within 24 to 48 hours of treatment . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of cell death . The stability and degradation of this compound in laboratory settings are crucial factors influencing its efficacy and potency.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound administration attenuated hepatic histopathological injury and collagen accumulation in a dose-dependent manner . Higher doses of this compound were associated with more pronounced antifibrotic effects, including reduced expression of fibrogenic genes and inhibition of hepatic stellate cell activation . At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes such as HO-1 . This compound also inhibits the NF-κB pathway, reducing the expression of pro-inflammatory cytokines . Additionally, this compound affects the biosynthesis of steroid derivatives and flavonoids in Physalis angulata, with methyl-jasmonate treatment enhancing the accumulation of these bioactive compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with microtubules and F-actin microfilaments . This compound’s ability to induce autophagosome formation and affect lysosome function also plays a role in its intracellular distribution . In vascular smooth muscle cells, this compound’s effects on proliferation, migration, and phenotypic transformation are mediated by its activation of the Nrf2 pathway .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound induces the formation of autophagosomes, which are localized in the cytoplasm . This compound treatment leads to the blockage of co-localization of autophagosomes and lysosomes, resulting in an incomplete autophagic response . The compound’s interactions with microtubules and F-actin microfilaments also influence its subcellular distribution and effects on cellular structures .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Physalin B involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "ethyl acetoacetate", "methylamine", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "potassium carbonate", "magnesium sulfate", "petroleum ether", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 2,3-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide and acetic acid to form 3-(2,3-dimethoxyphenyl)-2-propenoic acid ethyl ester.", "Step 2: Reduction of the ethyl ester using sodium borohydride in methanol to form 3-(2,3-dimethoxyphenyl)propanoic acid.", "Step 3: Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride.", "Step 4: Reaction of the acid chloride with methylamine in chloroform to form the corresponding amide.", "Step 5: Cyclization of the amide using sulfuric acid to form the bicyclic lactam.", "Step 6: Treatment of the lactam with potassium carbonate in methanol to form Physalin B.", "Step 7: Purification of Physalin B using petroleum ether and magnesium sulfate." ] } | |

CAS RN |

23133-56-4 |

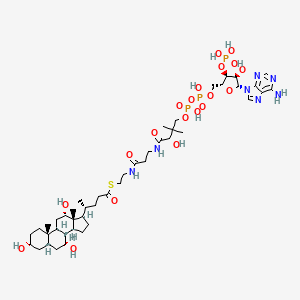

Molecular Formula |

C28H30O9 |

Molecular Weight |

510.5 g/mol |

IUPAC Name |

(2S,5R,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone |

InChI |

InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26-,27+,28?/m0/s1 |

InChI Key |

HVTFEHJSUSPQBK-BLPYFLSOSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]3[C@]4(C56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C |

SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |

Canonical SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C |

melting_point |

271 °C |

physical_description |

Solid |

synonyms |

NSC-287088 physalin B |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)

![Methyl 13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1212532.png)

![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)

![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)

![4-[3-(4-Methoxyanilino)-3-oxopropyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1212547.png)